![molecular formula C13H11ClO3 B1637752 2-chloro-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 53391-78-9](/img/structure/B1637752.png)
2-chloro-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Overview
Description
“2-chloro-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” is a chemical compound with the molecular formula C13H11ClO3 . It is a derivative of benzo[c]chromen-6-one .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H11ClO3/c14-10-5-9-7-3-1-2-4-8(7)13(16)17-12(9)6-11(10)15/h5-6,15H,1-4H2 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 250.68 . It is recommended to be stored in a refrigerated environment .
Scientific Research Applications
Neuropharmacology and Central Nervous System (CNS) Effects
- Stimulant Properties : Pharmacological screening in Wistar rats revealed that this compound possesses low toxicity and acts as a stimulant for both the central and peripheral nervous systems . Researchers have explored its potential as a cognitive enhancer or neuroprotective agent.
Antioxidant and Anti-Inflammatory Activity
- Urolithin Derivatives : Urolithins, hydroxylated derivatives of benzo[c]chromen-6-one, are known for their antioxidant properties. These compounds are metabolites of ellagic acid and have been investigated for their potential health benefits . The 2-chloro-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one may contribute to these effects.
Fluorescent Iron(III) Sensing
- Selective Iron(III) Sensor : Aqueous solutions of natural urolithins, including this compound, exhibit selective fluorescence responses to iron(III) ions. Researchers have used them as sensors in fluorescence assays . This property could find applications in environmental monitoring or biological studies.
Mechanism of Action
Mode of Action
It has been suggested that it acts as a stimulant of the central and peripheral nervous systems with indications of neuroleptic and tranquilizing activities .
Result of Action
Pharmacological screening of 2-chloro-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in Wistar rats showed that it possesses low toxicity and acts as a stimulant of the central and peripheral nervous systems with indications of neuroleptic and tranquilizing activities .
properties
IUPAC Name |
2-chloro-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3/c14-10-5-9-7-3-1-2-4-8(7)13(16)17-12(9)6-11(10)15/h5-6,15H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZFKAWPTPSHFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901168096 | |
Record name | 2-Chloro-7,8,9,10-tetrahydro-3-hydroxy-6H-dibenzo[b,d]pyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901168096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |
CAS RN |
53391-78-9 | |
Record name | 2-Chloro-7,8,9,10-tetrahydro-3-hydroxy-6H-dibenzo[b,d]pyran-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53391-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-7,8,9,10-tetrahydro-3-hydroxy-6H-dibenzo[b,d]pyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901168096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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